molecular formula C29H27FN6 B12373050 Lsd1-UM-109

Lsd1-UM-109

Cat. No.: B12373050
M. Wt: 478.6 g/mol
InChI Key: PFIZMWHCYFWQEI-UHFFFAOYSA-N
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Description

Lsd1-UM-109 is a highly potent and reversible inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that demethylates mono- and dimethylated lysine residues on histone proteins, particularly histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). This demethylation process plays a crucial role in regulating gene expression and is implicated in various biological processes, including cell differentiation, proliferation, and tumorigenesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lsd1-UM-109 involves the design and optimization of pyrrolo[2,3-c]pyridine derivatives. One of the key steps in the synthesis is the formation of the pyrrolo[2,3-c]pyridine core, which can be achieved through a series of cyclization reactions. The reaction conditions typically involve the use of appropriate catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure consistency and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to produce the compound at a commercial scale .

Chemical Reactions Analysis

Types of Reactions: Lsd1-UM-109 primarily undergoes interactions with its target enzyme, LSD1, through reversible binding. This interaction inhibits the demethylase activity of LSD1, leading to changes in histone methylation patterns and subsequent gene expression .

Common Reagents and Conditions: The synthesis of this compound involves the use of various reagents, including pyridine derivatives, catalysts, and solvents. The reaction conditions are carefully controlled to ensure the formation of the desired product with high specificity and minimal side reactions .

Major Products Formed: The major product formed from the synthesis of this compound is the pyrrolo[2,3-c]pyridine derivative, which exhibits potent inhibitory activity against LSD1. This compound can be further purified and characterized using techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy .

Scientific Research Applications

Lsd1-UM-109 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the mechanisms of histone demethylation and gene regulation. In biology, it is employed to investigate the role of LSD1 in various cellular processes, including cell differentiation and proliferation .

In medicine, this compound is being explored as a potential therapeutic agent for the treatment of cancers, such as acute myeloid leukemia and small-cell lung cancer. Its ability to inhibit LSD1 activity makes it a promising candidate for targeted cancer therapy . Additionally, this compound is used in drug discovery and development to identify and optimize new LSD1 inhibitors with improved efficacy and safety profiles .

Properties

Molecular Formula

C29H27FN6

Molecular Weight

478.6 g/mol

IUPAC Name

2-fluoro-4-[5-(1-methylindazol-5-yl)-1-[(4-methylpiperidin-4-yl)methyl]pyrrolo[2,3-c]pyridin-4-yl]benzonitrile

InChI

InChI=1S/C29H27FN6/c1-29(8-10-32-11-9-29)18-36-12-7-23-26(36)17-33-28(20-5-6-25-22(13-20)16-34-35(25)2)27(23)19-3-4-21(15-31)24(30)14-19/h3-7,12-14,16-17,32H,8-11,18H2,1-2H3

InChI Key

PFIZMWHCYFWQEI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCNCC1)CN2C=CC3=C(C(=NC=C32)C4=CC5=C(C=C4)N(N=C5)C)C6=CC(=C(C=C6)C#N)F

Origin of Product

United States

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